Cas no 899989-22-1 (N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylethanediamide)

N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylethanediamide structure
899989-22-1 structure
Product Name:N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylethanediamide
CAS No:899989-22-1
MF:C18H22N4O5S
MW:406.456082820892
CID:5492153
PubChem ID:18586391
Update Time:2025-07-13

N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylethanediamide Chemical and Physical Properties

Names and Identifiers

    • 899989-22-1
    • N-butyl-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
    • N-butyl-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
    • F2820-0094
    • N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
    • AKOS024469909
    • N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylethanediamide
    • Inchi: 1S/C18H22N4O5S/c1-3-4-9-19-17(23)18(24)20-16-14-10-28(25,26)11-15(14)21-22(16)12-5-7-13(27-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,19,23)(H,20,24)
    • InChI Key: RKXMLHZWEZCLBS-UHFFFAOYSA-N
    • SMILES: S1(CC2C(=C(NC(C(NCCCC)=O)=O)N(C3C=CC(=CC=3)OC)N=2)C1)(=O)=O

Computed Properties

  • Exact Mass: 406.13109099g/mol
  • Monoisotopic Mass: 406.13109099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 128Ų

N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylethanediamide Pricemore >>

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N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylethanediamide Related Literature

Additional information on N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylethanediamide

Introduction to N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-ylethanediamide (CAS No. 899989-22-1)

N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-ylethanediamide (CAS No. 899989-22-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyrazoles and is characterized by its unique structural features, which include a thienopyrazole core and functional groups such as an N-butyl and a 4-methoxyphenyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-ylethanediamide is particularly noteworthy due to its intricate arrangement of heterocyclic rings and functional groups. The thienopyrazole core provides a rigid and planar structure that can interact with various biological targets, while the N-butyl and 4-methoxyphenyl groups offer additional points of interaction and modulate the compound's pharmacological properties. This combination of structural features makes it a promising candidate for drug development.

Recent studies have explored the potential therapeutic applications of N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-ylethanediamide. One area of focus has been its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-ylethanediamide has also shown promise in cancer research. Preclinical studies have indicated that it possesses antiproliferative properties against various cancer cell lines. The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway. These findings suggest that it could be developed as a novel anticancer agent.

The pharmacokinetic properties of N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-ylethanediamide have also been investigated. Studies have shown that it has favorable oral bioavailability and a reasonable half-life in animal models. These characteristics are important for its potential use as an orally administered therapeutic agent. However, further research is needed to optimize its pharmacokinetic profile and enhance its therapeutic index.

Safety assessments are crucial for any compound in the drug development pipeline. Preclinical toxicity studies of N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-ylethanediamide have indicated that it is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, more extensive safety evaluations are required to ensure its safety in human subjects.

In conclusion, N-butyl-N'-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-ylethanediamide (CAS No. 899989-22-1) is a promising compound with potential applications in the treatment of inflammatory diseases and cancer. Its unique chemical structure and favorable biological properties make it an attractive candidate for further preclinical and clinical development. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic potential for various medical conditions.

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